molecular formula C21H20Cl2N4O2 B2826870 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1797084-34-4

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B2826870
CAS RN: 1797084-34-4
M. Wt: 431.32
InChI Key: ZJZBICSJGMRWHJ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H20Cl2N4O2 and its molecular weight is 431.32. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound under investigation is part of a broader category of chemicals involved in the synthesis of heterocyclic compounds, which are crucial in various scientific research applications. One notable example is the work by Harb et al. (1989), which explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into diverse derivatives including pyrazole and pyridine derivatives through reactions with different nucleophilic agents. This research demonstrates the versatility of similar compounds in synthesizing a wide range of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Harb et al., 1989).

Coordination Complexes and Antioxidant Activity

In the field of coordination chemistry, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to create novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various techniques and demonstrated significant antioxidant activity. This research highlights the potential of pyrazole-acetamide derivatives in developing new coordination complexes with beneficial biological activities (Chkirate et al., 2019).

Novel Syntheses Approaches

Ghaedi et al. (2015) discussed an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives. This work is part of ongoing efforts to develop new synthetic pathways for N-fused heterocycle products, showcasing the importance of innovative approaches in the field of organic synthesis (Ghaedi et al., 2015).

Insecticidal and Antitumor Activity

Research into the insecticidal and antitumor potential of compounds related to the one has also been conducted. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and tested them against the cotton leafworm, demonstrating the potential of such compounds in agricultural applications. Additionally, Albratty et al. (2017) explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, further highlighting the medical research applications of these compounds (Fadda et al., 2017); (Albratty et al., 2017).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O2/c22-16-3-4-20(17(23)11-16)29-13-21(28)25-9-10-27-19(15-1-2-15)12-18(26-27)14-5-7-24-8-6-14/h3-8,11-12,15H,1-2,9-10,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZBICSJGMRWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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